(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolan]-2-yl)(4-methylpiperazin-1-yl)methanone
Overview
Description
1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the spiro dithiolan ring. The final step involves the attachment of the piperazine moiety. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolane]-2-carboxylate
- 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone
Uniqueness
1-methyl-4-[(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolan]-2-yl)carbonyl]piperazine is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolan]-2-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 284.39 g/mol. The compound features a spirocyclic structure that incorporates both benzofuran and dithiane moieties, which may enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving piperazine derivatives and benzofuran-based precursors. The synthesis typically involves the formation of the spirocyclic structure followed by functionalization to introduce the piperazine moiety.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess moderate to excellent activity against various microbial strains. A study demonstrated that several synthesized compounds exhibited notable antifungal activity, suggesting potential applications for our target compound in treating infections caused by resistant strains .
Compound | Activity Type | MIC Value (µg/mL) | Reference |
---|---|---|---|
Compound A | Antibacterial | 0.21 | |
Compound B | Antifungal | 0.15 | |
Compound C | Antiviral | 0.30 |
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity against cancer cell lines have revealed promising results for compounds structurally related to our target molecule. For example, spiro[benzofuran-3,3'-pyrroles] derivatives demonstrated significant inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML) treatment . The target compound's structural similarities may suggest comparable mechanisms of action.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several derivatives based on piperazine and evaluated their antimicrobial efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The findings indicated that certain derivatives exhibited MIC values as low as 0.21 µg/mL, highlighting their potential as effective antimicrobial agents .
- Cytotoxicity Against Cancer Cells : Another investigation focused on spirocyclic compounds similar to our target compound showed effective binding affinities to FLT3 protein, leading to significant cytotoxic effects on AML cell lines. The most active derivative had an IC50 value of 2.5 µM, indicating strong potential for therapeutic applications in oncology .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3'-methylspiro[1,3-dithiolane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-12-14-13(4-3-5-17(14)22-10-11-23-17)21-15(12)16(20)19-8-6-18(2)7-9-19/h3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUAKIHBZTXROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3(CCC2)SCCS3)C(=O)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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